3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
This compound, also known as 3,4-dimethyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one, is a heterocyclic building block . It has a molecular weight of 205.26 and a molecular formula of C11H15N3O . The IUPAC name is 3,4-dimethyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CCCN1C(=C2C(=CC(=O)NC2=N1)C)C . This compound has a complexity of 300 and a topological polar surface area of 46.9 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis
This compound has a boiling point of 399.8±42.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 2 . It also has a hydrogen bond donor count of 1 .properties
IUPAC Name |
3,4-dimethyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-5-14-8(3)10-7(2)6-9(15)12-11(10)13-14/h6H,4-5H2,1-3H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSYZOYYROHEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)NC2=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one |
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